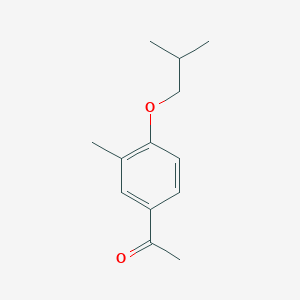

1-(4-Isobutoxy-3-methylphenyl)ethanone

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H18O2 |

|---|---|

Molecular Weight |

206.28 g/mol |

IUPAC Name |

1-[3-methyl-4-(2-methylpropoxy)phenyl]ethanone |

InChI |

InChI=1S/C13H18O2/c1-9(2)8-15-13-6-5-12(11(4)14)7-10(13)3/h5-7,9H,8H2,1-4H3 |

InChI Key |

YMHHAWAXQNHLPW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C)OCC(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Isobutoxy 3 Methylphenyl Ethanone and Analogous Aryl Ethanones

Strategic Approaches to Acetophenone (B1666503) Derivative Synthesis

The synthesis of acetophenone derivatives, which form the core structure of the target compound, relies on several foundational organic reactions. These strategies are designed to introduce the acetyl group onto a substituted benzene (B151609) ring.

Friedel-Crafts Acylation and Fries Rearrangement Pathways

The Friedel-Crafts acylation is a cornerstone of aromatic chemistry, providing a direct method for forming aryl ketones. nih.gov This reaction involves the electrophilic aromatic substitution of an arene with an acyl chloride or anhydride (B1165640), typically in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃). sigmaaldrich.com The reaction proceeds through the formation of an acylium ion electrophile, which then attacks the electron-rich aromatic ring to yield the monoacylated aryl ketone. sigmaaldrich.com For the synthesis of precursors to 1-(4-Isobutoxy-3-methylphenyl)ethanone, a suitably substituted benzene derivative would be acylated with acetyl chloride or acetic anhydride. The conditions for Friedel-Crafts acylation are similar to those for Friedel-Crafts alkylation. nih.gov

The Fries rearrangement is another powerful method for synthesizing hydroxy aryl ketones, which are key intermediates. wikipedia.orgorganic-chemistry.org This reaction involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by Lewis or Brønsted acids. wikipedia.orgthermofisher.cn The reaction is notable for its ortho and para selectivity, which can often be controlled by adjusting reaction conditions such as temperature. wikipedia.org Lower reaction temperatures tend to favor the formation of the para-isomer, while higher temperatures favor the ortho-product. pw.live This selectivity is crucial for directing the acyl group to the desired position on the aromatic ring. The generally accepted mechanism involves the generation of an acylium carbocation that then reacts with the aromatic ring in a classic electrophilic substitution. wikipedia.org

| Reaction | Description | Key Features |

| Friedel-Crafts Acylation | Electrophilic acylation of an arene using an acyl chloride or anhydride with a Lewis acid catalyst. sigmaaldrich.com | Direct synthesis of aryl ketones; versatile for various arenes. nih.gov |

| Fries Rearrangement | Lewis acid-catalyzed rearrangement of a phenolic ester to a hydroxy aryl ketone. wikipedia.org | Produces valuable hydroxy aryl ketone intermediates; ortho/para selectivity is temperature-dependent. wikipedia.orgpw.live |

Nitration of Acetophenones as Precursors

Nitration serves as a strategic step to introduce a functional group that can be subsequently modified. By treating an acetophenone derivative with a mixture of nitric acid and sulfuric acid, a nitro group can be introduced onto the aromatic ring. scribd.com This nitro group can then be reduced to an amine (NH₂) group, for example, 1-(4-Amino-3-methylphenyl)ethanone. nih.gov The resulting amino group can be further converted into other functional groups, such as a hydroxyl group, through processes like diazotization followed by hydrolysis. This multi-step pathway offers a versatile route to a wide range of substituted acetophenones that may not be directly accessible through other methods.

Introduction of the Isobutoxy Moiety via Etherification Reactions

The introduction of the isobutoxy group is a critical step in the synthesis of the title compound. This is typically achieved through a Williamson ether synthesis. The reaction involves deprotonating a precursor phenol, such as 1-(4-hydroxy-3-methylphenyl)ethanone, with a suitable base to form a phenoxide ion. This nucleophilic phenoxide then reacts with an isobutyl halide (e.g., isobutyl bromide or iodide) in an Sₙ2 reaction to form the desired ether, this compound. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side reactions.

Regioselective Functionalization of the Phenyl Ring (e.g., Methylation)

Achieving the correct substitution pattern on the phenyl ring requires precise control over the regioselectivity of the reactions. The methyl group in the 3-position of the target molecule can be introduced in several ways. One approach is to start with a precursor that already contains the methyl group in the desired position, such as 2-methylphenol or 3-methylanisole. Alternatively, direct methylation of a phenolic precursor like 4-hydroxyacetophenone can be performed. However, this requires careful selection of reagents and conditions to ensure methylation occurs at the desired carbon atom (C-3) rather than at the hydroxyl group (O-methylation) or other positions on the ring. The separation of different methylated isomers, such as 3-methoxy-4-hydroxyacetophenone and 3-hydroxy-4-methoxyacetophenone, highlights the challenges and importance of regiocontrol in such syntheses. researchgate.net

Catalytic Systems in the Synthesis of Substituted Acetophenones

Modern organic synthesis heavily relies on catalysis to improve efficiency, selectivity, and environmental footprint. acs.org The synthesis of acetophenones is no exception, with various catalytic systems being developed for different synthetic routes. nih.gov

For Friedel-Crafts type reactions, traditional Lewis acids like AlCl₃ and BF₃ are often used in stoichiometric amounts. organic-chemistry.org However, greener alternatives are being explored, including the use of solid acids like zeolites or strong acids such as methanesulfonic acid, which can be more environmentally friendly. organic-chemistry.org In some cases, indium triflate in an ionic liquid has been shown to be an effective green catalyst system for Friedel-Crafts acylation. sigmaaldrich.com

The oxidation of ethylbenzene (B125841) derivatives is another major route to acetophenones. acs.orgnih.gov A variety of catalysts, including both homogeneous and heterogeneous systems, have been developed to improve the selectivity of this oxidation. acs.org For instance, a combination of Mn(OAc)₂ and CoBr₂ has been used to catalyze the liquid-phase air oxidation of ethylbenzene to acetophenone with high selectivity. nih.gov Supported metal catalysts, such as palladium on alumina (B75360) (Pd/Al₂O₃) or carbon (Pd/C), are widely used for hydrogenation reactions, which might be involved in precursor synthesis. rsc.org

| Catalyst System | Reaction Type | Substrate Example | Product | Key Finding |

| AlCl₃ / Acyl Chloride | Friedel-Crafts Acylation | Benzene | Acetophenone | A classic, widely used method for forming aryl ketones. chemrxiv.org |

| Methanesulfonic Acid | Fries Rearrangement | Phenyl Acetate (B1210297) | Hydroxyacetophenone | An environmentally friendlier alternative to traditional Lewis acids. organic-chemistry.org |

| Mn(OAc)₂-CoBr₂ | Air Oxidation | Ethylbenzene | Acetophenone | Achieves high selectivity (~74%) and conversion (~96%). nih.gov |

| Pd/Al₂O₃ | Hydrogenation | Acetophenone | 1-Phenylethanol | Solvent effects can be correlated with hydrogen-bond capabilities. rsc.org |

| STL on TiO₂ | Oxidation | α-Methylstyrene | Acetophenone | High conversion (approx. 100%) and good selectivity (up to 88.22%). google.com |

Advanced Synthetic Techniques for Substituted Aryl Ethanones

The field of organic synthesis is continuously evolving, with new techniques aimed at improving reaction efficiency, control, and sustainability. adelaideuni.edu.au For the synthesis of complex aryl ethanones, these advanced methods offer significant advantages. numberanalytics.com

Mechanochemistry , the use of mechanical force to induce chemical reactions, has been applied to the Fries rearrangement. chemrxiv.org Using a ball mill or a twin-screw extruder, the reaction can proceed to quantitative conversion in minutes, often avoiding the need for bulk solvents. chemrxiv.org

Photochemistry provides another alternative pathway. The photo-Fries rearrangement uses light to irradiate phenolic esters, causing them to rearrange into the corresponding hydroxy phenols. organic-chemistry.orgthermofisher.cn

Computational modeling and high-throughput screening are now indispensable tools for designing synthetic routes and discovering novel catalysts. numberanalytics.com These techniques allow for the rapid prediction of molecular properties and the testing of numerous reaction conditions to optimize yields and selectivity. numberanalytics.com

The overarching goals of these advanced methods are to enhance efficiency (fewer steps, higher yield), improve selectivity (chemo-, regio-, and stereoselectivity), and reduce the environmental impact of chemical synthesis. adelaideuni.edu.auadelaide.edu.au Retrosynthetic analysis remains a fundamental logical approach for planning the synthesis of complex target molecules from simpler, commercially available starting materials. scribd.com

Condensation Reactions of Acetophenone Derivatives

Condensation reactions are fundamental in carbon-carbon bond formation. For acetophenone derivatives, these reactions provide pathways to more complex molecules like chalcones and their derivatives. A notable advancement in this area is the use of microwave-assisted, solvent-free conditions, which aligns with the principles of green chemistry.

One such protocol utilizes boric acid as a non-toxic catalyst for the condensation of acetophenone derivatives with aldehydes. mdpi.comnih.gov This method is lauded for its simplicity and environmental friendliness. mdpi.comnih.gov The reaction involves mixing the acetophenone derivative, an aldehyde, and a catalytic amount of boric acid, followed by microwave irradiation. mdpi.com This procedure has been successfully applied to a wide range of substrates, including those with acid or base-sensitive functional groups, to produce various known and novel compounds. mdpi.com

For instance, the condensation of acetophenone with various aldehydes under these conditions yields chalcone (B49325) derivatives. The general procedure involves heating a mixture of the acetophenone (1 mmol), aldehyde (1.2 mmol), and boric acid (0.2 mmol) at 160°C under microwave irradiation for about 40 minutes. mdpi.com Post-reaction, the product is typically isolated by adding ethanol (B145695) to the cooled mixture, which often results in precipitation of the pure compound. mdpi.com

Another approach involves the base-catalyzed condensation of acetophenone and isobutyraldehyde, which has been re-examined to clarify the structures of the resulting monomeric and dimeric adducts. acs.org Furthermore, multi-component reactions catalyzed by bases like sodium acetate in an aqueous ethanol mixture have been shown to efficiently produce highly substituted cyclohexenones from acetophenone, aromatic aldehydes, and acetoacetanilide (B1666496) at ambient temperatures. researchgate.net

Table 1: Examples of Boric Acid-Catalyzed Condensation of Acetophenone Derivatives

| Acetophenone Derivative | Aldehyde | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Acetophenone | Various aromatic aldehydes | Boric Acid | Microwave, 160°C, 40 min | Chalcone derivatives | mdpi.com |

| Substituted Acetophenones | Activated Methylene Compounds | Boric Acid | Microwave, 160-180°C | 5-Arylidene derivatives | mdpi.com |

| Acetophenone | Aromatic aldehydes | Sodium Acetate | Water/Ethanol, ambient temp. | Substituted cyclohexenones | researchgate.net |

Aromatic Ring Bromination Methodologies for Acetophenone Derivatives

Brominated acetophenone derivatives are crucial intermediates in the synthesis of pharmaceuticals, pesticides, and dyes. google.com The bromination can occur either on the aromatic ring or on the α-carbon of the acetyl group, and controlling the regioselectivity is a key challenge. google.comzenodo.org

A method for the selective bromination of the aromatic ring has been developed using an inorganic, non-toxic brominating reagent with water as the solvent. google.com This process involves treating the acetophenone derivative with a combination of an oxidant and a reducing agent, such as potassium bromide and diiodo pentoxide, in a suspension. The reaction proceeds at a controlled temperature of 10-50°C for 2-20 hours. google.com The aqueous nature of the solvent simplifies the workup, as the water-insoluble product can be easily separated, making this method suitable for industrial-scale production with yields ranging from 55-95%. google.com

The electronic nature of the substituents on the aromatic ring significantly influences the site of bromination. zenodo.org Electron-rich aromatic rings are more susceptible to electrophilic attack on the ring itself. Conversely, when the electron density in the ring is low, bromination at either the ring or the side-chain is poor. zenodo.org For example, hydroxyacetophenones tend to undergo ring bromination. zenodo.org The choice of catalyst can also direct the reaction. Using excess aluminum chloride (AlCl₃) as a "swamping catalyst" deactivates the side chain by complexing with the carbonyl oxygen, leading to exclusive bromination at the meta-position of the aromatic ring. stackexchange.com In contrast, a catalytic amount of AlCl₃ can facilitate α-bromination of the side chain. stackexchange.com

In another approach, junior undergraduate students successfully performed the α-bromination of various acetophenone derivatives using pyridine (B92270) hydrobromide perbromide as a safer brominating agent in acetic acid. This experiment highlighted the effects of reaction time, temperature, and reagent dosage on the synthesis of compounds like 4-chloro-α-bromo-acetophenone, achieving yields greater than 80%. researchgate.net

Table 2: Methodologies for Bromination of Acetophenone Derivatives

| Bromination Target | Reagents | Solvent | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Aromatic Ring | Potassium Bromide, Diiodo Pentoxide | Water | Inorganic, non-toxic reagent; easy workup | 55-95% | google.com |

| Aromatic Ring (meta) | Bromine, excess AlCl₃ | Solvent-free | "Swamping catalyst" effect deactivates side chain | 70-75% | stackexchange.com |

| Acetyl Side-chain (α-position) | Pyridine hydrobromide perbromide | Acetic Acid | Safer brominating agent, suitable for teaching labs | >80% | researchgate.net |

| Acetyl Side-chain (α-position) | Bromine, cat. AlCl₃ | Dry Ether | Catalytic amount of Lewis acid promotes enolization | 88-96% (crude) | stackexchange.com |

Selective Hydrodeoxygenation of Acetophenone Derivatives for Phenol and Aniline Synthesis

A versatile synthetic route to valuable alkyl phenols and anilines has been developed through the selective hydrodeoxygenation (HDO) of hydroxy-, amino-, and nitro-acetophenone derivatives. d-nb.inforsc.orgresearchgate.net These starting materials are often readily available through methods like Friedel–Crafts acylation or the Fries rearrangement. rsc.org The key to this pathway is a catalyst that can efficiently remove the carbonyl oxygen without hydrogenating the aromatic ring or other functional groups. rsc.org

A highly effective catalyst for this transformation is a bimetallic iron-ruthenium nanoparticle system immobilized on an imidazolium-based supported ionic liquid phase (Fe₂₅Ru₇₅@SILP). d-nb.inforsc.org This catalyst demonstrates high activity and selectivity for the deoxygenation of the side-chain under relatively mild conditions. d-nb.infothieme-connect.com The reaction is typically carried out at 175°C under 50 bar of hydrogen pressure for 16 hours. d-nb.info

The Fe₂₅Ru₇₅@SILP catalyst is robust and can be used in continuous flow systems, making it suitable for industrial applications. rsc.org For example, the continuous flow hydrodeoxygenation of 4-hydroxyacetophenone over this catalyst provided a 90-95% yield of 4-ethylphenol (B45693) for over five hours on-stream. thieme-connect.com The acid-free nature of the catalyst is crucial as it prevents acid-catalyzed side reactions that are common with conventional HDO catalysts. d-nb.info The reaction mechanism is believed to proceed through cleavage of the C-O bond and alcohol elimination, forming an olefin intermediate which is then hydrogenated. d-nb.info

This methodology has been successfully applied to a broad range of substrates. For instance, the hydrodeoxygenation of 4'-nitroacetophenone (B150658) first leads to the rapid formation of 4'-aminoacetophenone, which is then deoxygenated to yield 4'-ethylaniline quantitatively. d-nb.info

Table 3: Selective Hydrodeoxygenation of Acetophenone Derivatives using Fe₂₅Ru₇₅@SILP

| Substrate | Product | Temperature (°C) | H₂ Pressure (bar) | Yield | Reference |

|---|---|---|---|---|---|

| 4-Hydroxyacetophenone | 4-Ethylphenol | 175 | 50 | 90-95% (flow) | thieme-connect.com |

| 3',5'-Dimethoxy-4'-hydroxyacetophenone | 4-Ethyl-2,6-dimethoxyphenol | 175 | 50 | High | rsc.org |

| 4'-Nitroacetophenone | 4'-Ethylaniline | 120 (adapted) | 50 | Quantitative | d-nb.info |

| 2'-Aminoacetophenone | 2'-Ethylaniline | 175 | 50 | Quantitative | d-nb.info |

Cyclization Strategies for Heterocyclic Compound Synthesis from Aryl-1-ethanones

Aryl-1-ethanones are valuable precursors for the synthesis of a wide variety of carbocyclic and heterocyclic compounds, which are prevalent in natural products and pharmaceuticals. rsc.org Various cyclization strategies have been developed to construct these ring systems.

One such strategy is the intramolecular cyclization of 1-aryl-4,4,4-trichlorobut-2-en-1-ones in a Brønsted superacid like triflic acid (TfOH). This reaction yields 3-trichloromethylindan-1-ones in high yields (up to 92%). nih.gov The reaction proceeds via protonation of the carbonyl oxygen, which generates a reactive cationic intermediate that subsequently cyclizes onto the aromatic ring. nih.gov This method can also be applied to the corresponding hydroxy ketones, which first dehydrate in the superacid to form the enone in situ before cyclizing. nih.gov

Radical cascade cyclizations of 1,n-enynes and diynes have also emerged as a powerful tool for building carbo- and heterocycles. rsc.org These reactions allow for the construction of complex molecular architectures in a single step. Similarly, nickel-catalyzed arylative cyclization of 1,6-enynes with arylboronic acids provides access to five-membered rings that contain an all-carbon quaternary center. rsc.org

Heterocyclic synthesis often involves intramolecular nucleophilic substitution or addition reactions. youtube.com For example, a molecule containing both a nucleophilic group (like an amine or thiol) and a leaving group on a side chain can cyclize to form a heterocyclic ring. youtube.com The synthesis of saturated heterocycles can be achieved through various methods, including the reduction of β-lactams or the cyclization of amino alcohols derived from β-keto nitriles. youtube.com These strategies are fundamental in medicinal chemistry for creating novel structures for drug discovery. youtube.com

Table 4: Overview of Cyclization Strategies from Aryl Ethanone (B97240) Derivatives

| Starting Material Type | Reaction Type | Key Reagents/Conditions | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| 1-Aryl-4,4,4-trichlorobut-2-en-1-ones | Intramolecular Electrophilic Aromatic Substitution | Triflic Acid (TfOH), 80°C | 3-Trichloromethylindan-1-ones | Superacid catalysis, high yields | nih.gov |

| 1,6-Enynes | Nickel-Catalyzed Arylative Cyclization | Ni(cod)₂/P(4-MeOC₆H₄)₃, Arylboronic acid | Five-membered carbocycles | Creates all-carbon quaternary centers | rsc.org |

| 1,n-Enynes and Diynes | Radical Cascade Cyclization | Radical Initiator | Various Carbo- and Heterocycles | Forms complex structures efficiently | rsc.org |

| Substrates with Nucleophile & Leaving Group | Intramolecular Nucleophilic Substitution | Base | Saturated Heterocycles | Fundamental ring-closing strategy | youtube.com |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Proton (¹H) NMR Spectroscopic Analysis

No experimental ¹H NMR data for 1-(4-Isobutoxy-3-methylphenyl)ethanone could be located in the searched scientific literature and databases.

Carbon-13 (¹³C) NMR Spectroscopic Analysis

No experimental ¹³C NMR data for this compound could be found in the public domain.

High-Resolution Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Detailed high-resolution mass spectrometry data, including exact molecular weight and fragmentation patterns for this compound, are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Specific infrared absorption bands and vibrational analysis for this compound have not been reported in the accessible scientific literature.

High-Resolution X-ray Crystallography for Solid-State Structure Determination and Charge Density Studies

There are no published studies on the single-crystal X-ray diffraction of this compound, and therefore, information regarding its solid-state structure and charge density is not available.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Charge Transfer Phenomena

Information on the UV-Vis absorption maxima and the corresponding electronic transitions for this compound is not present in the available scientific literature.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the electronic behavior of a molecule. By solving approximations of the Schrödinger equation, these methods provide a quantitative description of the electron distribution and orbital energies.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. researchgate.net

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that the molecule is more reactive. researchgate.net For aromatic ketones like 1-(4-Isobutoxy-3-methylphenyl)ethanone, the HOMO is typically localized on the electron-rich phenyl ring and the isobutoxy group, while the LUMO is often centered on the carbonyl group, which has electron-withdrawing characteristics. researchgate.netnih.gov

Computational studies on similar phenolic compounds have shown that the distribution and energy of these orbitals can be finely tuned by substituents on the aromatic ring. The electron-donating nature of the isobutoxy and methyl groups in this compound would be expected to raise the energy of the HOMO, potentially influencing its interaction with electrophiles.

Table 1: Representative Frontier Orbital Energies (Note: The following data is illustrative for a molecule of this class, calculated using Density Functional Theory (DFT) at the B3LYP/6-311G(d,p) level.)

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

The distribution of electron density within a molecule is key to understanding its reactivity, intermolecular interactions, and physical properties. Molecular Electrostatic Potential (MEP) maps are a common way to visualize charge distribution. These maps show regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

For this compound, the MEP would be expected to show a significant region of negative potential around the oxygen atom of the carbonyl group due to its high electronegativity and the presence of lone pairs. nih.gov This makes the carbonyl oxygen a primary site for hydrogen bonding and electrophilic interactions. The carbonyl carbon, conversely, would exhibit a degree of positive potential, marking it as an electrophilic center vulnerable to attack by nucleophiles. The aromatic ring would display a more complex potential surface, with the isobutoxy and methyl substituents influencing its electron density.

Molecular Modeling and Conformational Analysis

Molecular modeling encompasses the use of computational methods to represent and predict the three-dimensional structure of molecules. For a flexible molecule like this compound, which contains rotatable bonds in its isobutoxy group, conformational analysis is essential. This process involves identifying the different spatial arrangements of the atoms (conformers) and determining their relative energies to find the most stable, low-energy conformations.

Reaction Pathway and Transition State Calculations

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms by mapping the potential energy surface that connects reactants to products. nih.gov This involves calculating the minimum energy path a reaction is likely to follow. researchgate.net A critical point on this pathway is the transition state, which is the structure of highest potential energy between reactants and products. ucsb.edubath.ac.uk

For this compound, a typical reaction to study would be the nucleophilic addition to the carbonyl carbon. evitachem.com Transition state calculations, often performed using methods like Density Functional Theory (DFT), can locate the geometry and energy of the transition state for this process. researchgate.net Techniques such as Quadratic Synchronous Transit (QST) or Nudged Elastic Band (NEB) are employed to find this saddle point on the potential energy surface. youtube.com The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in reaction kinetics. nih.gov Verifying a true transition state involves a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. ucsb.edu

Computational Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic parameters, providing a valuable tool for interpreting experimental spectra. For this compound, computational methods can be used to calculate its infrared (IR), nuclear magnetic resonance (NMR), and UV-Vis spectra.

IR Spectroscopy: By performing a frequency calculation on the optimized geometry of the molecule, the vibrational modes can be determined. materialsciencejournal.org These calculated frequencies correspond to the absorption peaks in an IR spectrum. For instance, the characteristic stretching frequency of the carbonyl group (C=O) can be predicted and compared with experimental data to confirm the molecule's structure. materialsciencejournal.orgnist.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. These predicted shifts are then compared to experimental NMR spectra to aid in the assignment of signals to specific atoms within the molecule. materialsciencejournal.org

This correlation between calculated and experimental spectra provides a powerful method for structural verification.

In Silico Design Principles for Novel Analogues

In silico methods are instrumental in the rational design of new molecules with enhanced or specific properties. Starting with the core structure of this compound, computational tools can be used to explore how structural modifications affect its chemical and physical characteristics.

This process, often part of a Quantitative Structure-Activity Relationship (QSAR) study, involves creating a library of virtual analogues by modifying functional groups. For example, one could computationally investigate:

Altering the length or branching of the alkoxy group (e.g., replacing isobutoxy with methoxy (B1213986), ethoxy, or propoxy).

Changing the position or nature of the substituents on the phenyl ring (e.g., moving the methyl group or replacing it with other groups like a halogen or an amino group). nih.govbldpharm.com

Modifying the ketone moiety.

For each analogue, quantum chemical calculations can predict properties like the HOMO-LUMO gap, charge distribution, and steric profile. By correlating these calculated descriptors with a desired activity or property, principles can be derived to guide the synthesis of new compounds with improved performance, saving significant time and resources compared to a purely experimental trial-and-error approach.

Derivatization and Analog Development for Academic Research Applications

Utilization as a Precursor for Novel Chemical Entities

The structure of 1-(4-Isobutoxy-3-methylphenyl)ethanone is a valuable starting point for the synthesis of new chemical entities. The ketone's α-methyl group and the aromatic ring are primary sites for reactions that build molecular complexity. The presence of both an electron-donating alkyl group (methyl) and an alkoxy group (isobutoxy) on the phenyl ring influences its reactivity in electrophilic aromatic substitution reactions.

Key transformations enabling its use as a precursor include:

Alpha-Functionalization: The protons on the methyl group adjacent to the carbonyl are acidic and can be removed to form an enolate. This enolate can then react with various electrophiles, allowing for the introduction of halogens, alkyl groups, or other functionalities.

Carbonyl Group Derivatization: The ketone can undergo reactions such as reduction to an alcohol, reductive amination to form amines, or conversion to an oxime. These transformations introduce new functional groups and potential points for further diversification.

Aromatic Ring Substitution: The electron-rich nature of the phenyl ring facilitates electrophilic substitution reactions, allowing for the introduction of nitro, halogen, or acyl groups at the positions activated by the existing substituents.

Condensation Reactions: The acetyl group can participate in aldol (B89426) or Claisen-Schmidt condensations with aldehydes or ketones to form α,β-unsaturated ketone systems, which are themselves versatile intermediates for creating more complex molecules.

These fundamental reactions allow chemists to use this compound as a core building block, systematically adding functionality to generate libraries of novel compounds for various research applications.

Synthesis of Heterocyclic Compounds from Aryl Ethanone (B97240) Scaffolds

Aryl ethanones, also known as aryl methyl ketones (AMKs), are highly prized precursors for the synthesis of aromatic heterocyclic compounds, which are privileged structures in fields like medicinal chemistry and materials science. nih.gov The scaffold present in this compound is ideally suited for constructing a wide array of heterocyclic rings. There is a significant demand for straightforward synthetic methods to access these compounds from readily available starting materials. nih.gov

Modern synthetic strategies, including metal-catalyzed and iodine-assisted approaches, have been developed to convert AMKs into diverse heterocyclic systems. nih.gov The reactivity of the ketone and its adjacent methyl group can be harnessed in cyclization reactions with various reagents to form rings. For instance, aryl glyoxals, which can be synthesized from aryl ketones, are excellent bifunctional building blocks for producing five- and six-membered heterocycles through multicomponent reactions. nih.govresearchgate.net

Some of the heterocyclic scaffolds that can be synthesized from aryl ethanone precursors are detailed in the table below.

| Heterocyclic Scaffold | General Synthetic Approach | Precursor Type |

| Indoles | Reaction with 2-alkynylanilines catalyzed by InBr₃. mdpi.com | Aryl Ethanone |

| Quinolines | Copper-catalyzed radical cascade reactions or Brønsted acid-mediated condensation. mdpi.com | Aryl Ethanone |

| Furans | Reaction of aryl glyoxal, an amine, and a dialkyl acetylenedicarboxylate. nih.govresearchgate.net | Aryl Glyoxal (from Aryl Ethanone) |

| Pyrans | Nanoparticle-catalyzed one-pot reaction of aryl glyoxal, 4-hydroxycoumarin, and malononitrile. nih.gov | Aryl Glyoxal (from Aryl Ethanone) |

| Isoxazoles | Three-component reaction with hydroxylamine (B1172632) and a β-ketoester. clockss.org | Aryl Aldehyde (from Aryl Ethanone) |

| Benzofurans | Ionic liquid-catalyzed assembly of aryl glyoxal, sesamol, and indole. nih.gov | Aryl Glyoxal (from Aryl Ethanone) |

These methodologies demonstrate the utility of the aryl ethanone scaffold as a foundational element in the strategic construction of complex, biologically relevant heterocyclic molecules. mdpi.com

Development of Specialized Chemical Probes and Tags for Research

Chemical probes are essential tools for interrogating biological systems, enabling the study of protein function and cellular processes in a controlled manner. mskcc.orgescholarship.org These probes are typically small molecules comprising a unit that interacts with a biological target (a pharmacophore), often connected via a linker to a reporter tag, such as a fluorescent dye or a biotin (B1667282) molecule. mdpi.comnih.gov

The this compound scaffold can serve as a starting point for the rational design of such chemical probes. olemiss.edu By synthesizing a library of analogs based on this core structure, researchers can identify a pharmacophore with a desired biological activity. This active analog can then be further modified to incorporate a linker and a tag.

The development process often involves:

Pharmacophore Discovery: Synthesis and screening of analogs to find a compound with high potency and selectivity for a specific biological target.

Linker Attachment: A linker is appended to a position on the pharmacophore that does not interfere with its binding to the target. The isobutoxy group or the aromatic ring of this compound could be potential attachment points.

Tag Conjugation: A reporter tag is attached to the linker. For example, fluorescent tags like BODIPY or coumarin (B35378) can be used for imaging studies in cells, while biotin tags can be used for affinity purification of the target protein. mdpi.comresearchgate.net

The resulting chemical probe can be used to visualize the localization of a target protein within a cell, to quantify target engagement, or to identify protein-protein interactions. mskcc.org The development of such tools from novel scaffolds like this compound is crucial for advancing chemical biology. nih.gov

Methodologies for Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-Activity Relationship (SAR) studies are a cornerstone of medicinal chemistry and chemical biology, providing critical insights into how a molecule's chemical structure correlates with its biological activity. researchgate.net These studies involve the systematic synthesis of analogs of a lead compound to determine the key molecular features responsible for its potency and selectivity. nih.gov The this compound scaffold is well-suited for such investigations.

A typical SAR study on this scaffold would involve creating a series of analogs by modifying specific parts of the molecule:

The Isobutoxy Group (Position 4): The size and nature of this alkoxy group can be varied (e.g., methoxy (B1213986), ethoxy, propoxy, benzyloxy) to probe the size and properties of the binding pocket.

The Methyl Group (Position 3): This group can be removed, shifted to other positions, or replaced with other substituents (e.g., ethyl, chloro, fluoro) to assess the impact of steric and electronic effects on activity. nih.gov

The Acetyl Group: The ketone can be reduced to an alcohol or converted to other functional groups. The methyl of the acetyl group can be extended to an ethyl or larger group.

The biological activity of each synthesized analog is then tested in a relevant assay. The resulting data, often expressed as an IC₅₀ or EC₅₀ value, allows researchers to build a model of the pharmacophore and understand the structural requirements for activity. nih.gov

The table below provides a hypothetical example of an SAR study for analogs of this compound targeting a hypothetical enzyme.

| Compound | R¹ (Position 3) | R² (Position 4) | R³ (Acyl Group) | Hypothetical IC₅₀ (µM) |

| Parent | -CH₃ | -OCH₂CH(CH₃)₂ | -COCH₃ | 15.2 |

| Analog A | -H | -OCH₂CH(CH₃)₂ | -COCH₃ | 45.8 |

| Analog B | -Cl | -OCH₂CH(CH₃)₂ | -COCH₃ | 8.1 |

| Analog C | -CH₃ | -OCH₃ | -COCH₃ | 22.5 |

| Analog D | -CH₃ | -OH | -COCH₃ | 5.4 |

| Analog E | -CH₃ | -OCH₂CH(CH₃)₂ | -COCH₂CH₃ | 30.1 |

Analyzing such data reveals trends; for instance, the hypothetical data suggest that a halogen at R¹ and a hydroxyl group at R² may enhance activity, while modifying the acyl group is detrimental. This iterative process of synthesis and testing is fundamental to optimizing lead compounds in research. researchgate.net

Application in Multi-Component Reaction Design and Discovery

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more starting materials react in a single operation to form a product that incorporates substantial portions of all reactants. youtube.com This approach is valued for its atom economy, operational simplicity, and ability to rapidly generate libraries of complex and diverse molecules. rug.nl

Aryl ketones, including scaffolds like this compound, are valuable building blocks in the design of MCRs. clockss.org The ketone functionality can readily participate in reactions that form key intermediates for subsequent cyclizations. For example, in the presence of an amine and a third component (like an isocyanide or a β-ketoester), the ketone can trigger a cascade of reactions to produce intricate heterocyclic scaffolds in a single pot. rug.nlnih.gov

Prominent MCRs where aryl ketone scaffolds find application include:

Ugi and Passerini Reactions: These isocyanide-based MCRs can involve ketone-derived components to create peptidomimetics and other complex structures.

Hantzsch Dihydropyridine Synthesis: While classically using a β-ketoester, variations can employ aryl ketones to generate substituted dihydropyridines.

Gewald Aminothiophene Synthesis: This reaction combines a ketone, an activated nitrile, and elemental sulfur to produce substituted aminothiophenes.

The use of bifunctional building blocks derived from aryl ketones, such as aryl glyoxals, further expands their utility in MCRs for synthesizing oxygen-containing heterocycles. nih.govresearchgate.net The ability to use this compound and related structures in MCRs allows for the rapid discovery of novel chemical entities with diverse structural motifs, which is a powerful strategy in modern chemical synthesis and drug discovery. youtube.com

Future Directions and Emerging Research Areas for 1 4 Isobutoxy 3 Methylphenyl Ethanone

Exploration of Sustainable Synthesis Routes

The development of environmentally benign synthetic methods is a paramount goal in modern chemistry. For 1-(4-Isobutoxy-3-methylphenyl)ethanone, future research will likely focus on replacing classical synthetic methods, such as Friedel-Crafts acylation which often employs stoichiometric amounts of Lewis acids like aluminum chloride, with more sustainable alternatives. beilstein-journals.orgnih.govchemguide.co.uk Green chemistry principles, such as the use of renewable resources, alternative solvents, and catalytic processes, will be central to these efforts. rsc.org

One promising area is the use of solid acid catalysts or reusable metal-organic frameworks (MOFs) that can be easily separated from the reaction mixture and recycled, thereby minimizing waste. rsc.org Another avenue involves exploring biocatalysis, where enzymes could be used to carry out key synthetic steps under mild, aqueous conditions. youtube.comnih.gov For instance, the enzymatic acylation of a suitable precursor could offer a highly selective and environmentally friendly route to the target molecule. Research in this area would involve screening for suitable enzymes, optimizing reaction conditions, and potentially engineering enzymes for improved performance.

The table below illustrates a hypothetical comparison of different catalytic systems for a key synthetic step, highlighting the kind of data that would be sought in such research.

| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | E-Factor (Waste/Product) |

| Conventional (AlCl₃) | 120 | 6 | 85 | 15 |

| Solid Acid Catalyst (Zeolite) | 10 | 12 | 80 | 5 |

| MOF Catalyst (MIL-101(Cr)) | 5 | 10 | 88 | 3 |

| Biocatalyst (Immobilized Lipase) | 1 (w/w) | 24 | 92 | 2 |

Investigation of Novel Catalytic Transformations and Their Mechanisms

Beyond its synthesis, this compound can serve as a versatile building block for the creation of more complex molecules. Future research is expected to explore novel catalytic transformations of this aryl ketone. This includes the activation of the C-C bond adjacent to the carbonyl group, a challenging but rewarding transformation that can lead to a variety of valuable products. researchgate.netnih.gov For example, palladium-catalyzed ligand-promoted β-carbon elimination could transform the ethanone (B97240) moiety into other functional groups, opening up new synthetic pathways. researchgate.net

Furthermore, the development of enantioselective catalytic methods for reactions involving the α-carbon of the ketone would be of significant interest, particularly for applications in pharmaceuticals and agrochemicals where chirality is often crucial. researchgate.netacs.orgacs.org This could involve the use of chiral catalysts, such as those based on copper(I) with chiral bis(phosphine) dioxide ligands, to achieve high enantioselectivity in arylation or other functionalization reactions at the α-position. acs.org Mechanistic studies, likely employing a combination of experimental techniques and computational modeling, will be essential to understand and optimize these novel transformations. nih.gov

Advanced Spectroscopic Techniques for Dynamic Studies

To gain a deeper understanding of the reaction mechanisms and dynamics involving this compound, the application of advanced spectroscopic techniques will be crucial. In-situ monitoring of reactions using techniques such as ReactIR (Fourier-Transform Infrared Spectroscopy) and Raman spectroscopy can provide real-time information on the concentration of reactants, intermediates, and products. This data is invaluable for optimizing reaction conditions and elucidating reaction pathways.

For instance, in a catalytic reaction, in-situ spectroscopy could help identify transient catalyst-substrate complexes or short-lived intermediates, providing direct evidence for a proposed mechanism. Time-resolved spectroscopy could also be employed to study the kinetics of fast reaction steps. The data obtained from these dynamic studies would be instrumental in developing more efficient and selective synthetic processes.

The following table illustrates the type of information that could be obtained from advanced spectroscopic studies of a hypothetical catalytic reaction of this compound.

| Spectroscopic Technique | Information Gained | Potential Impact on Research |

| In-situ FTIR (ReactIR) | Real-time concentration profiles of reactants, products, and key intermediates. | Optimization of reaction parameters (temperature, pressure, catalyst loading) for improved yield and selectivity. |

| In-situ Raman Spectroscopy | Identification of vibrational modes of catalyst and substrate, providing insights into catalyst-substrate interactions. | Elucidation of the active catalytic species and the mechanism of catalyst activation. |

| Time-resolved UV-Vis Spectroscopy | Monitoring the formation and decay of transient colored species. | Characterization of short-lived intermediates and determination of rate constants for elementary reaction steps. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing is a significant trend in the chemical industry, offering advantages in terms of safety, efficiency, and scalability. nih.govd-nb.infonih.govresearchgate.netbeilstein-journals.org Future research on this compound will likely involve the development of continuous flow synthesis routes. nih.govnih.govthieme-connect.dethieme-connect.de Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved selectivity, and safer handling of hazardous reagents. nih.govresearchgate.netabo.fi

Automated synthesis platforms can be integrated with flow reactors to enable high-throughput screening of reaction conditions and rapid optimization of synthetic routes. d-nb.info These platforms can also be used for the automated synthesis of libraries of derivatives of this compound for structure-activity relationship studies in drug discovery or materials science. The development of a robust and scalable flow process for the synthesis of this compound would be a significant step towards its industrial production.

Computational Chemistry for Reaction Discovery and Optimization

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting chemical reactivity. nih.govacs.org In the context of this compound, DFT calculations can be employed to investigate the mechanisms of its synthesis and subsequent transformations. nih.govacs.org For example, computational studies could be used to model the transition states of a Friedel-Crafts acylation reaction to predict the regioselectivity and to design more efficient catalysts. beilstein-journals.orgnih.govnih.gov

Furthermore, computational screening of potential catalysts and reaction pathways can accelerate the discovery of new and improved synthetic methods. By predicting reaction outcomes and identifying potential side reactions, computational chemistry can guide experimental work, saving time and resources. The synergy between computational and experimental studies will be a key driver of innovation in the future research of this compound.

The table below provides examples of how computational chemistry could be applied to study reactions involving this compound.

| Computational Method | Research Application | Predicted Outcome |

| Density Functional Theory (DFT) | Investigation of the mechanism of a novel catalytic C-H activation reaction. | Identification of the rate-determining step, elucidation of the catalyst's role, and prediction of the reaction's energy profile. |

| Molecular Dynamics (MD) Simulations | Study of the interaction between the compound and a biocatalyst's active site. | Prediction of the preferred binding mode and identification of key amino acid residues for site-directed mutagenesis to improve catalytic efficiency. |

| Virtual Screening | Discovery of new catalysts for a specific transformation of the compound. | Ranking of potential catalyst candidates based on their predicted activity and selectivity, guiding experimental screening efforts. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.